N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride
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Overview
Description
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro and ethoxy group attached to a phenyl ring, and an acetamide group linked to a phenylamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-ethoxyaniline, which is then reacted with phenyl isocyanate to form the corresponding urea derivative. This intermediate is further reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as:
Oxidation: Acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the chloro group.
Scientific Research Applications
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-(phenylamino)acetamide
- N-(3-chloro-4-ethoxyphenyl)-2-(methylamino)acetamide
- N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)propionamide
Uniqueness
N-(3-chloro-4-ethoxyphenyl)-2-(phenylamino)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-anilino-N-(3-chloro-4-ethoxyphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2.ClH/c1-2-21-15-9-8-13(10-14(15)17)19-16(20)11-18-12-6-4-3-5-7-12;/h3-10,18H,2,11H2,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJEKSSWWEYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CNC2=CC=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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